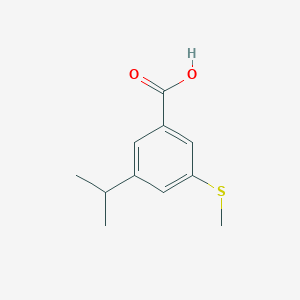

3-Isopropyl-5-(methylthio)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry Research

Benzoic acid and its derivatives are cornerstones of organic and medicinal chemistry. researchgate.net In organic synthesis, the benzoic acid scaffold is a crucial starting material for manufacturing a vast range of more complex molecules. researchgate.net The carboxyl group and the aromatic ring can undergo numerous chemical transformations, making them valuable building blocks.

In medicinal chemistry, these derivatives are recognized for their extensive range of biological activities. ijarsct.co.in Researchers have identified various substituted benzoic acids with properties including anti-inflammatory, antimicrobial, anticancer, antioxidant, and antidiabetic effects. ymerdigital.comijarsct.co.inresearchgate.net The simple, rigid structure of the benzoic acid core provides a reliable platform for attaching different functional groups to explore structure-activity relationships (SAR). This process is fundamental to drug discovery, where chemists systematically alter a molecule's structure to enhance its efficacy and selectivity for a biological target. ijarsct.co.in For example, modifying the substitution pattern on the benzene (B151609) ring can significantly alter a compound's ability to bind to enzymes or receptors, leading to the development of novel therapeutic agents. nih.govpreprints.org

Significance of Sulfur-Containing Functional Groups in Chemical Scaffolds

Sulfur-containing functional groups are highly valued motifs in the field of medicinal chemistry and drug design. nih.govtandfonline.com These groups, which include thioethers (sulfides), sulfones, and sulfonamides, are present in a significant number of approved pharmaceutical drugs and natural products. tandfonline.comresearchgate.net The inclusion of a sulfur atom, such as in the methylthio (-SCH3) group, can profoundly influence a molecule's properties.

Sulfur's ability to exist in various oxidation states (from -2 to +6) and its unique electronic properties allow it to modulate a compound's steric and electronic profile. tandfonline.comresearchgate.net Thioether groups, specifically, can impact a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) profile within an organism. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets like proteins and enzymes. tandfonline.com Consequently, the incorporation of sulfur-containing functionalities is a key strategy in the development of new therapeutic agents. nih.gov

Role of Alkyl Substituents in Aromatic Systems within Research Contexts

Alkyl groups, such as the isopropyl group, are fundamental substituents in the design of bioactive molecules. Composed of carbon and hydrogen atoms, these nonpolar, hydrophobic moieties play a critical role in modulating a molecule's physicochemical properties. Attaching an alkyl group to an aromatic system, like a benzene ring, significantly impacts its lipophilicity. uwec.edu This is a crucial factor in drug design, as it influences how a molecule interacts with cell membranes and can enhance its ability to cross biological barriers, thereby improving bioavailability. jocpr.com

Research Scope and Focus on 3-Isopropyl-5-(methylthio)benzoic Acid

The chemical compound this compound serves as a specific subject of interest by integrating the distinct structural features discussed previously. This molecule is built upon the versatile benzoic acid core, which is prevalent in medicinal chemistry. It is further functionalized with two key substituents positioned at the meta-positions of the benzene ring: an isopropyl group and a methylthio group.

The isopropyl substituent provides a bulky, lipophilic character, which can influence the molecule's solubility and steric profile. The methylthio group introduces a sulfur-containing functionality, a feature often associated with desirable modulations of electronic properties and metabolic stability in drug candidates. The unique combination of an aromatic carboxylic acid, an alkyl group, and a thioether within a single, relatively simple structure makes this compound a compelling scaffold for investigation in synthetic and medicinal chemistry research programs. Its properties exemplify the principles of molecular design, where distinct functional groups are combined to create novel chemical entities with potential for further study.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2586126-42-1 |

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.29 g/mol |

| Boiling Point (Predicted) | 334.8±42.0 °C |

| Density (Predicted) | 1.16±0.1 g/cm³ |

Data sourced from chemical property databases. chemicalbook.comchemscene.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

3-methylsulfanyl-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13) |

InChI Key |

QNQIFBNGHWFDEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)SC)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to identify the chemical environments of the hydrogen and carbon atoms in the molecule, respectively. While specific experimental spectra for 3-Isopropyl-5-(methylthio)benzoic acid are not widely published, the expected chemical shifts can be predicted based on the known effects of the substituent groups on the benzoic acid framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the methyl group of the methylthio substituent, and the aromatic protons on the benzene (B151609) ring, as well as the acidic proton of the carboxylic acid group. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, and the carbons of the alkyl substituents. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiple singlets/doublets | 3H |

| Isopropyl Methine (-CH(CH₃)₂) | ~3.0 | Septet | 1H |

| Methylthio (-SCH₃) | ~2.5 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 170 - 175 |

| Aromatic (C-COOH) | 130 - 135 |

| Aromatic (C-isopropyl) | 150 - 155 |

| Aromatic (C-S) | 140 - 145 |

| Aromatic (Ar-C) | 125 - 130 |

| Isopropyl Methine (-C H(CH₃)₂) | 30 - 35 |

| Methylthio (-SC H₃) | 15 - 20 |

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) couplings. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, such as linking the methyl proton signal at ~2.5 ppm to the methylthio carbon signal at ~15-20 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a molecule like this, NOESY could show spatial proximity between the protons of the isopropyl group and the adjacent aromatic proton, helping to confirm the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is particularly effective for identifying polar functional groups. For this compound, the FT-IR spectrum would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. docbrown.info Other characteristic peaks would include those for aromatic C=C stretching and C-H stretching. mdpi.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Aromatic/Alkyl | C-H stretch | 2850 - 3100 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. ias.ac.in For this compound, Raman spectroscopy would be useful for characterizing the aromatic ring and the sulfur-containing moiety. The symmetric stretching vibrations of the benzene ring and the C-S stretching vibration of the methylthio group would be expected to produce distinct signals in the Raman spectrum, which might be weak or absent in the FT-IR spectrum. This provides a more complete vibrational profile of the molecule. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₄O₂S, which corresponds to a molecular weight of 210.29 g/mol . chemscene.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this weight.

High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the elemental composition. mdpi.com The fragmentation pattern provides structural clues. Expected fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃) from the isopropyl or methylthio group.

Loss of an isopropyl radical (•CH(CH₃)₂).

Loss of the carboxyl group (•COOH).

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₁₁H₁₄O₂S]⁺ | Molecular Ion (M⁺) | 210 |

| [C₁₀H₁₁O₂S]⁺ | Loss of •CH₃ | 195 |

| [C₈H₇O₂S]⁺ | Loss of •C₃H₇ (isopropyl) | 167 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₁H₁₄O₂S, the theoretical monoisotopic mass can be calculated with high precision. chemscene.com HRMS analysis, often performed using techniques like Quadrupole Time-of-Flight (Q-ToF), would be employed to experimentally verify this mass. mdpi.comunimi.it The instrument measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous confirmation of the compound's elemental formula and distinguishing it from other potential isomers. A typical experiment would aim to find an experimental mass that matches the calculated exact mass within a very low error margin (typically < 5 ppm).

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₂S |

| Theoretical Monoisotopic Mass | 210.0715 Da |

| Nominal Mass | 210 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 211.0789 Da |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Elucidation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. While a specific spectrum for this compound is not publicly available, its fragmentation pathways can be predicted based on the known behavior of aromatic carboxylic acids, thioethers, and alkyl-substituted benzene rings. docbrown.infolibretexts.orgmiamioh.edu

The molecular ion peak (M⁺˙) would be expected at an m/z of 210. Key fragmentation steps would likely include:

Loss of a hydroxyl radical (-OH): Cleavage of the carboxylic acid group to form a stable acylium ion is a common pathway for benzoic acids. docbrown.info

Loss of a carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation route.

Loss of an isopropyl group (-C₃H₇): α-cleavage at the isopropyl substituent is highly probable.

Loss of a methyl radical (-CH₃): Cleavage from the methylthio group.

Loss of a thioformyl (B1219250) radical (-CHS) or methylthio radical (-SCH₃).

These fragmentation pathways help in confirming the connectivity of the different functional groups within the molecule.

Table of Predicted EI-MS Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 210 | [C₁₁H₁₄O₂S]⁺˙ | (Molecular Ion) |

| 195 | [C₁₀H₁₁O₂S]⁺ | CH₃ |

| 193 | [C₁₁H₁₃OS]⁺ | OH |

| 167 | [C₈H₇O₂S]⁺ | C₃H₇ |

| 165 | [C₁₀H₁₃O₂]⁺ | SCH₃ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule compared to EI, resulting in minimal fragmentation. It is particularly well-suited for polar compounds like carboxylic acids and is often coupled with liquid chromatography (LC). mdpi.comresearchgate.net

For this compound, ESI-MS analysis would characteristically be performed in negative ion mode, where the acidic proton of the carboxylic acid group is easily lost. This would result in a prominent deprotonated molecule, [M-H]⁻, at an m/z of 209. In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 211, or adducts with cations like sodium ([M+Na]⁺ at m/z 233) might be observed, depending on the solvent system used. vu.edu.au The primary utility of ESI-MS in this context is the accurate determination of the molecular weight and its use as a detector for LC, which separates the compound from impurities before it enters the mass spectrometer. nih.gov

| Ionization Mode | Expected Ion | m/z Value |

| Negative | [M-H]⁻ | 209 |

| Positive | [M+H]⁺ | 211 |

| Positive | [M+Na]⁺ | 233 |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By successfully growing a single crystal of this compound, SCXRD analysis would provide a wealth of structural data. researchgate.net This includes high-precision measurements of bond lengths, bond angles, and torsion angles.

A key structural feature anticipated for benzoic acid derivatives is the formation of hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. nih.gov SCXRD would confirm the presence and geometry of this common supramolecular synthon. Furthermore, the analysis would reveal the exact conformation of the molecule in the solid state, including the dihedral angle between the plane of the benzene ring and the carboxyl group, as well as the specific orientations of the flexible isopropyl and methylthio substituents relative to the aromatic ring. nih.govnih.gov

Table of Expected SCXRD Structural Parameters

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-S, C=O) |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Conformation of rotatable bonds (e.g., C-C-C-C, C-C-S-C) |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surfaces)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. nih.govmdpi.com The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, which are typically strong interactions like hydrogen bonds.

For this compound, Hirshfeld analysis would be expected to reveal several key interactions:

O-H···O Hydrogen Bonds: Very strong interactions corresponding to the carboxylic acid dimerization, appearing as prominent red regions on the d_norm map. nih.gov

H···H Contacts: These typically constitute the largest percentage of the surface area, representing van der Waals interactions between hydrogen atoms.

C-H···O and C-H···S Contacts: Weaker hydrogen bonding interactions involving the aromatic, isopropyl, and methyl C-H groups with oxygen and sulfur atoms on neighboring molecules.

π–π Stacking: Potential interactions between the aromatic rings of adjacent molecules, which would be visualized by analyzing the shape index and fingerprint plots. mdpi.commdpi.com

Table of Predicted Intermolecular Contact Contributions

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | High | General van der Waals contacts |

| O···H / H···O | Significant | Strong carboxylic acid hydrogen bonds |

| C···H / H···C | Moderate | Contacts involving the aromatic ring and alkyl groups |

| S···H / H···S | Low to Moderate | Weaker interactions involving the methylthio group |

Computational and Theoretical Investigations of 3 Isopropyl 5 Methylthio Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. semanticscholar.org For 3-Isopropyl-5-(methylthio)benzoic acid, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the geometry corresponding to the lowest energy state on the potential energy surface. semanticscholar.org

This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The results would confirm that the optimized structure is a true energy minimum by ensuring no imaginary vibrational frequencies are present. semanticscholar.org The data from such a calculation would typically be presented in a table comparing computed values to standard or experimentally determined values for similar structural motifs.

Table 1: Representative Table for Predicted Geometrical Parameters (Hypothetical Data) Note: The following data is illustrative for a benzoic acid derivative and not the result of an actual calculation on this compound.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-O (Carboxylic) | 1.21 |

| C=O (Carboxylic) | 1.36 |

| C-S (Thioether) | 1.78 |

| C-C-C (Ring Angle) | 120.1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would visualize the electron density distribution of these orbitals and quantify their energy levels. The HOMO would likely be concentrated on the electron-rich aromatic ring and the sulfur atom, while the LUMO might be distributed over the carboxylic acid group and the ring.

Table 2: Representative Table for FMO Energies (Hypothetical Data) Note: The following data is illustrative and not the result of an actual calculation on this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. semanticscholar.org These indices, derived from conceptual DFT, help predict how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ²/2η.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

The key rotatable bonds in this compound are the C(ring)-S bond of the methylthio group, the S-CH₃ bond, the C(ring)-C bond of the isopropyl group, and the C(ring)-C bond of the carboxylic acid group.

To investigate rotational barriers, a potential energy surface (PES) scan is performed. This involves systematically rotating a specific dihedral angle in small increments (e.g., 10 degrees) and calculating the molecule's energy at each step, allowing all other geometrical parameters to relax. The resulting plot of energy versus dihedral angle reveals the energy minima (stable conformers) and the energy maxima (transition states), which define the energy barrier that must be overcome for rotation to occur. This analysis helps understand the molecule's flexibility and the relative populations of its different conformers at a given temperature.

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound, often in a simulated solvent like water, would reveal its dynamic behavior. This includes conformational transitions between different stable states, the flexibility of its substituent groups (isopropyl, methylthio, carboxylic acid), and its interactions with surrounding solvent molecules. Such simulations are computationally intensive but offer a powerful view of how the molecule behaves in a more realistic, dynamic environment.

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound in condensed phases are governed by a variety of non-covalent interactions. These include strong directional hydrogen bonds and weaker, more diffuse van der Waals forces.

A defining feature of carboxylic acids, including this compound, is their propensity to form strong intermolecular hydrogen bonds. In the solid state and in non-polar solvents, benzoic acids typically form cyclic dimers. quora.com This occurs through a double hydrogen bond between the carboxylic acid groups of two molecules, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of the other, and vice versa. quora.com

This dimeric structure is a thermodynamically stable arrangement. quora.com Theoretical studies on substituted benzoic acids have quantified the energetic contributions of these hydrogen bonds. The stability of these dimers is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase the electron density on the carbonyl oxygen, strengthening the hydrogen bond, while electron-withdrawing groups can have the opposite effect. researchgate.netscispace.com In the case of this compound, both the isopropyl and methylthio groups are generally considered to be weakly electron-donating, which would be expected to result in a stable hydrogen-bonded dimer.

The strength of these hydrogen bonds can be estimated using computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). researchgate.net For substituted benzoic acid dimers, these interaction energies are typically in the range of -10 to -20 kcal/mol, indicating a very strong intermolecular connection. researchgate.netscispace.com

Table 1: Theoretical Energetic Contributions of Hydrogen Bonding in a Representative Benzoic Acid Dimer

| Interaction Type | Calculated Energy Range (kcal/mol) |

| O-H···O=C | -10 to -20 |

Note: Data is based on theoretical calculations for substituted benzoic acid dimers and represents an expected range for this compound.

Computational methods can be used to model and quantify these weaker interactions. Perfluorination of aromatic compounds has been shown to reinforce their van der Waals interactions, highlighting the importance of substituent effects on these forces. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts:

Theoretical calculations, particularly using DFT, have become a standard method for predicting ¹H and ¹³C NMR chemical shifts. nih.govbohrium.comresearchwithnj.comresearchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the predicted chemical shifts would reflect the influence of the electron-donating isopropyl and methylthio groups on the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 |

| Aromatic (ring) | 7.0 - 8.0 |

| Isopropyl (-CH) | 3.0 - 3.5 |

| Methylthio (-SCH₃) | 2.4 - 2.6 |

| Isopropyl (-CH₃) | 1.2 - 1.4 |

Note: These are illustrative ranges based on typical values for similar functional groups and are subject to variation based on the specific computational method and solvent model used.

Vibrational Frequencies:

The infrared (IR) and Raman spectra of this compound can also be predicted using DFT calculations. iosrjournals.orgyoutube.commdpi.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. Key vibrational modes would include the O-H stretch of the carboxylic acid (which is significantly broadened and red-shifted in the hydrogen-bonded dimer), the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl substituents. iosrjournals.orgpsu.edu The calculated frequencies are often scaled to better match experimental values. iosrjournals.org

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (H-bonded) | 2500 - 3300 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

Note: These are illustrative ranges based on typical values for similar functional groups. The precise frequencies would be determined by specific computational calculations.

Chemical Reactivity and Mechanistic Pathways of 3 Isopropyl 5 Methylthio Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations typical of this class of organic compounds.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org

For 3-isopropyl-5-(methylthio)benzoic acid, these reactions allow for its conversion into a range of derivatives such as esters, amides, and acid halides.

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. libretexts.org This Fischer esterification is an equilibrium process, often driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. libretexts.org

Amide Formation: The direct reaction of this compound with an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt. libretexts.orgyoutube.com However, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide formation by activating the carboxylic acid. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which readily reacts with amines to produce the corresponding amide. nih.gov Some modern methods also allow for direct condensation of carboxylic acids and amines using reagents like titanium tetrachloride (TiCl4). nih.gov

Acid Halide Formation: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride. This transformation proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride ion. libretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Products of this compound

| Reactant | Product | Product Class |

| Isopropanol/H⁺ | Isopropyl 3-isopropyl-5-(methylthio)benzoate | Ester |

| Methylamine/DCC | N-methyl-3-isopropyl-5-(methylthio)benzamide | Amide |

| Thionyl Chloride | 3-isopropyl-5-(methylthio)benzoyl chloride | Acid Halide |

As a carboxylic acid, this compound can donate a proton from its hydroxyl group, establishing an equilibrium with its conjugate base, the 3-isopropyl-5-(methylthio)benzoate anion. The position of this equilibrium is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa.

Carboxylation , the introduction of a carboxyl group, is generally not a direct reaction performed on this compound itself, but rather a synthetic route to produce it or related compounds. For instance, photo-induced carboxylation of aryl thiols with CO₂ has been reported as a method to synthesize aryl carboxylic acids. researchgate.netnih.gov

Decarboxylation , the removal of the carboxyl group, is a reaction that can occur under certain conditions. For benzoic acid derivatives, this transformation typically requires high temperatures and often a catalyst. nih.gov The stability of the resulting aryl anion or radical intermediate is a key factor. The presence of electron-donating groups like isopropyl and methylthio might influence the conditions required for decarboxylation. For some phenolic benzoic acid derivatives, decarboxylation can be facilitated by microorganisms. bohrium.com Additionally, decarboxylative cross-coupling reactions have been developed for benzoic acids, allowing the carboxylate to be replaced with other functional groups, a process often mediated by transition metals like copper. nih.govresearchgate.net

Transformations of the Methylthio Group

The sulfur atom in the methylthio group is a site of reactivity, allowing for oxidation, alkylation, and arylation reactions.

The methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can be achieved using a variety of oxidizing agents.

Sulfoxide Formation: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) under controlled conditions or sodium periodate (B1199274) (NaIO₄), can selectively oxidize the sulfide (B99878) to a sulfoxide. organic-chemistry.org For example, the oxidation of various sulfides to sulfoxides can be achieved with high chemoselectivity using catalytic amounts of iron(III) nitrate. conicet.gov.ar

Sulfone Formation: The use of stronger oxidizing agents or a stoichiometric excess of the oxidant will further oxidize the sulfoxide to the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. organic-chemistry.org The reaction of sulfides with hydrogen peroxide can also yield sulfones, often catalyzed by metal complexes. organic-chemistry.org

Table 2: Oxidation Products of this compound

| Product | Oxidation State of Sulfur |

| 3-Isopropyl-5-(methylsulfinyl)benzoic acid | +2 (Sulfoxide) |

| 3-Isopropyl-5-(methylsulfonyl)benzoic acid | +4 (Sulfone) |

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles.

Alkylation: Reaction with alkyl halides can lead to the formation of sulfonium (B1226848) salts. This process involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide.

Arylation: Cross-coupling reactions can be employed to form new carbon-sulfur bonds. Nickel-catalyzed cross-coupling reactions of aryl methyl sulfides with aryl bromides have been developed to produce biaryls, demonstrating a method for C-S bond activation and subsequent C-C bond formation. researchgate.netacs.org While this typically involves cleavage of the aryl-S bond, it highlights the reactivity of the sulfur moiety in transition metal catalysis. Other methods for the synthesis of diaryl sulfides involve the coupling of aryl halides with thiols, often catalyzed by copper or palladium. organic-chemistry.org

Mechanism of Enzyme-Catalyzed Sulfoxidation (e.g., Cytochrome P450 systems)

The methylthio group of this compound is susceptible to enzyme-catalyzed sulfoxidation, a reaction of significant biological and synthetic interest. Cytochrome P450 (CYP) monooxygenases are primary catalysts for this transformation. nih.gov While the precise mechanism for this specific substrate is not extensively documented, the well-studied sulfoxidation of analogous compounds like thioanisole (B89551) provides a strong model. researchgate.netacs.org

The catalytic cycle of Cytochrome P450 involves several highly reactive intermediates. The primary oxidant is generally considered to be a ferryl-oxo heme radical cation, known as Compound I (Cpd I). nih.gov However, for sulfoxidation reactions, other species such as the ferric-hydroperoxy complex (Compound 0, Cpd 0) and the Fe(III)-H₂O₂ complex have also been proposed as competent oxidants. nih.govnih.gov The involvement of these different species can depend on the specific P450 isozyme, the substrate structure, and the reaction conditions (e.g., monooxygenase vs. peroxygenase pathway). nih.govnih.gov

The reaction is believed to proceed via a concerted oxygen atom transfer from the active iron-oxo species to the sulfur atom of the thioether. acs.org Theoretical studies on model systems suggest that the electronic nature of the axial ligand to the heme iron (thiolate in P450) influences the spin state and geometry of the transition state, thereby modulating reactivity. acs.org In the case of P450, the mechanism is proposed to favor a high-spin quartet pathway. acs.org The sulfoxidation can proceed further to form the corresponding sulfone, although selectivity for the sulfoxide can often be achieved. researchgate.net

| Intermediate Species | Formula | Proposed Role in Sulfoxidation | Reference |

|---|---|---|---|

| Compound I (Cpd I) | [FeO(Por•)]⁺ | Primary oxidant in many P450 reactions, capable of direct oxygen transfer. | nih.govnih.gov |

| Compound 0 (Cpd 0) | [Fe(III)-OOH] | Proposed as an alternative oxidant for sulfoxidation. | nih.gov |

| Fe(III)-H₂O₂ Complex | [Fe(III)-H₂O₂] | Implicated as a potential oxidant, particularly in peroxide-driven (peroxygenase) pathways. | nih.gov |

Reactions at the Isopropyl Group

The isopropyl group offers a site for reactions at the benzylic position, which is activated by the adjacent aromatic ring.

The tertiary C–H bond at the benzylic position of the isopropyl group is the most likely site for functionalization due to its lower bond dissociation energy compared to the primary C-H bonds of the methyl groups. Modern synthetic methods have been developed for the selective functionalization of such sp³ C–H bonds.

One approach involves the use of rhodium-catalyzed reactions with donor-acceptor carbenes, generated from precursors like N-sulfonyl-1,2,3-triazoles. nih.gov These reactions can achieve intermolecular C-H insertion at the benzylic position, proceeding with good yields and moderate to high levels of enantioselectivity when chiral catalysts are employed. nih.govnih.gov Another strategy is photo-mediated C–H bond oxygenation. rsc.org This method can use in-situ generated mesyloxy radicals to abstract the benzylic hydrogen atom. The resulting benzylic radical is then oxidized to a carbocation, which can be trapped by a nucleophile, leading to products such as benzylic alcohols after a subsequent hydrolysis step. rsc.org

While the aromatic ring is the primary site for electrophilic attack, the alkyl side chain can undergo radical reactions under specific conditions. For instance, benzylic C-H bonds are susceptible to free-radical halogenation when treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This would selectively introduce a halogen at the tertiary benzylic position of the isopropyl group.

Organic peroxides, such as tert-butyl hydroperoxide (TBHP), can also be used to initiate radical reactions at the benzylic position, often as part of oxidative functionalization processes. rsc.org Electrophilic reactions directly at the alkyl C-H or C-C bonds are generally unfavorable compared to reactions on the electron-rich aromatic ring.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity in electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the three substituents. The directing effects are summarized below:

-COOH (Carboxylic Acid): A deactivating group and a meta-director.

-SCH₃ (Methylthio): An activating group and an ortho-, para-director.

-CH(CH₃)₂ (Isopropyl): A weakly activating group and an ortho-, para-director.

The positions ortho and para to the strongly activating methylthio group (positions 2, 4, and 6) are the most electronically enriched. However, the final regiochemical outcome of a reaction, such as nitration or halogenation, would depend on a balance of these electronic effects and significant steric hindrance from the bulky isopropyl group and the carboxylic acid group. Position 2 is sterically hindered by both the isopropyl and carboxylic acid groups. Position 6 is ortho to the methylthio group and meta to the other two. Position 4 is para to the methylthio group and ortho to the isopropyl group. Therefore, electrophilic attack is most likely to occur at position 4 or 6, with the precise ratio depending on the specific electrophile and reaction conditions.

Stereoselectivity becomes a key consideration when a new chiral center is formed. This can occur during:

Sulfoxidation: Oxidation of the sulfur atom creates a chiral sulfoxide. Enzyme-catalyzed sulfoxidations using engineered Cytochrome P450s can exhibit high enantioselectivity. acs.orgnih.gov

Benzylic Functionalization: Introduction of a new substituent at the benzylic carbon of the isopropyl group creates a chiral center. The use of chiral catalysts, for example in rhodium-carbene C-H insertion reactions, is crucial for controlling the stereochemical outcome. nih.gov

Kinetic and Mechanistic Studies of Specific Transformations (e.g., Hammett plots, reaction pathways)

To probe the mechanism of reactions involving this compound, kinetic studies are invaluable. The Hammett equation, a linear free-energy relationship, is a powerful tool for understanding the influence of substituents on reaction rates and equilibria in aromatic systems. viu.caviu.ca

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the unsubstituted reference reaction.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. It is defined for meta and para positions. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. viu.caslideshare.net

A Hammett plot is generated by graphing log(k/k₀) versus σ for a series of meta- and para-substituted reactants. The slope of this line gives the value of ρ. The sign and magnitude of ρ provide significant mechanistic insight:

ρ > 0 (positive): The reaction is accelerated by electron-withdrawing groups (positive σ values). This implies that negative charge is built up in the transition state relative to the ground state. viu.ca An example is the ionization of benzoic acids. libretexts.org

ρ < 0 (negative): The reaction is accelerated by electron-donating groups (negative σ values). This indicates that positive charge is built up in the transition state. viu.ca

Magnitude of ρ: A large absolute value of |ρ| indicates high sensitivity to substituent effects and a significant change in charge at the reaction center during the rate-determining step.

For a reaction involving the carboxylic acid group of this compound, such as its esterification with diazodiphenylmethane, a Hammett plot could be constructed by synthesizing a series of derivatives with different substituents at the 4- or 6-positions and measuring their reaction rates. rsc.org The resulting ρ value would illuminate the electronic demands of the transition state.

| Substituent (at position 4) | Substituent Constant (σₚ) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.62 | -0.21 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | +0.23 | 2.15 | +0.33 |

| -NO₂ | +0.78 | 12.5 | +1.10 |

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Aromatic and Heterocyclic Compounds

The utility of 3-Isopropyl-5-(methylthio)benzoic acid as a synthetic precursor is rooted in the reactivity of its constituent parts. The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction to an alcohol or aldehyde. wikipedia.org It can also serve as a directing group for reactions on the aromatic ring, such as ortho-C-H functionalization. nih.govresearchgate.net The thioether and isopropyl groups modulate the reactivity of the benzene (B151609) ring and provide specific steric and electronic signatures that can be crucial for the targeted synthesis of complex molecules. Aromatic carboxylic acids are well-established starting materials for creating a variety of heterocyclic systems through cyclization reactions. researchgate.netoiccpress.com

In the context of total synthesis, building blocks with unique substitution patterns are highly valuable. This compound offers a 1,3,5-trisubstituted aromatic core that can serve as a foundational fragment for larger, more complex natural products or pharmacologically active molecules. The synthesis of such molecules often requires the precise assembly of smaller, functionalized precursors.

The thioanisole (B89551) moiety is recognized for its stable thioether functional group, which can be carried through multiple synthetic steps or be selectively oxidized to sulfoxide (B87167) and sulfone groups, introducing polarity and new stereocenters. scimplify.comscimplify.comwikipedia.org This latent reactivity makes it a valuable component in a long-term synthetic strategy. The compound could be envisioned as a starting material where its specific substitution pattern is a key feature of the final target molecule, thereby streamlining the synthetic route and avoiding complex de novo construction of the substituted ring system.

Molecular scaffolds form the core structure of molecules, upon which various functional groups can be appended to create compounds with specific functions, particularly in medicinal chemistry. nih.gov Aromatic carboxylic acids are frequently employed in the creation of novel scaffolds due to their rigid structure and the synthetic versatility of the carboxyl group. preprints.org

The distinct arrangement of functional groups on this compound makes it an attractive candidate for developing new molecular scaffolds. The 1,3,5-substitution pattern provides a specific three-dimensional orientation for appended chemical groups. For instance, the carboxylic acid can be converted to an amide to introduce one vector of diversity, while the aromatic ring could be further functionalized at its remaining positions to introduce others. This controlled, multi-directional presentation of functional groups is a key principle in the design of scaffolds intended to interact with biological targets like proteins or nucleic acids. researchgate.net

| Functional Group | Potential Synthetic Transformations |

| Carboxylic Acid | Amidation, Esterification, Reduction (to benzyl (B1604629) alcohol), Acyl chloride formation, Curtius/Schmidt rearrangement (to aniline) wikipedia.org |

| Methylthio Group | Oxidation (to sulfoxide, sulfone), Deprotonation of methyl group followed by alkylation wikipedia.org |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Directed C-H Activation nih.gov |

| Isopropyl Group | Benzylic functionalization (under specific conditions) |

Precursor for Advanced Materials and Functional Molecules

The unique combination of a polar carboxylic acid, a lipophilic isopropyl group, and a polarizable sulfur atom makes this compound a potential precursor for materials with tailored properties. Benzoic acid and its derivatives are utilized in the synthesis of a range of functional materials, from polymers to coordination networks. mdpi.commdpi.com

Substituted benzoic acids can be incorporated into polymers to impart specific characteristics. researchgate.net The carboxylic acid functionality of this compound can be used as an anchor point for polymerization. For example, it could be reacted with a hydroxyl-containing monomer (like 2-hydroxyethyl methacrylate) to form a polymerizable ester. The inclusion of this aromatic unit into a polymer backbone could influence properties such as thermal stability, refractive index, and hydrophobicity.

Furthermore, thioanisole derivatives have been explored as monomers for creating optical materials with a high refractive index. google.com The presence of the sulfur atom in the methylthio group of this compound could contribute to this property. The molecule could also function as an additive or dopant, dispersed within a polymer matrix to modify its physical or chemical properties. mdpi.com

The development of new ligands is crucial for advancing transition metal catalysis. Thioether groups are effective coordinating agents for a variety of transition metals, particularly late transition metals. thieme-connect.comsciprofiles.com The sulfur atom in the methylthio group of this compound can act as a soft Lewis base, binding to metal centers.

This compound could serve as a precursor for various ligand types:

Bidentate Ligands: The carboxylic acid group can be converted into another coordinating group (e.g., an amide, an ester with a pendant donor, or a phosphine (B1218219) via a multi-step sequence). This would create a bidentate S,O- or S,N-ligand capable of forming a stable chelate ring with a metal catalyst.

Pincer Ligands: With further functionalization of the aromatic ring, the molecule could form the basis of a pincer ligand, which is known to form highly stable and active catalysts. The steric bulk of the isopropyl group could also play a significant role in creating a specific coordination environment around the metal center, influencing the selectivity and activity of the resulting catalyst. Chiral ligands containing thioether functionalities have been successfully applied in various asymmetric catalytic reactions. researchgate.netrsc.org

Role in the Synthesis of Chemically Diverse Libraries for Research Screening

Combinatorial chemistry is a powerful tool in drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. nih.gov Benzoic acid derivatives are foundational building blocks in this field due to the robust and versatile chemistry of the carboxylic acid group. nih.gov

Structure Activity Relationship Sar Studies of 3 Isopropyl 5 Methylthio Benzoic Acid Derivatives

Exploration of Isopropyl Group Alterations

Chain Length and Branching Effects

The alkyl substituents on a lead compound can significantly influence its pharmacokinetic and pharmacodynamic properties. In the context of 3-isopropyl-5-(methylthio)benzoic acid, modifications to the isopropyl group and the methylthio moiety can provide valuable insights into the spatial and electronic requirements of its biological target.

Systematic alterations to the chain length and branching of the alkyl groups at the 3- and 5-positions of the benzoic acid scaffold can modulate lipophilicity, steric bulk, and metabolic stability. For instance, increasing the chain length of the thioether at the 5-position from a methyl to an ethyl or propyl group may enhance binding affinity through increased van der Waals interactions with a hydrophobic pocket of the target protein. However, excessive chain length could also lead to a decrease in activity due to steric hindrance or reduced solubility.

Similarly, modifications to the isopropyl group at the 3-position are crucial. Replacing it with smaller groups like ethyl or larger, more branched groups like tert-butyl would help to probe the size constraints of the binding site. The following table illustrates hypothetical activity data for a series of analogues, demonstrating the potential impact of these modifications.

Table 1: Illustrative SAR Data for Chain Length and Branching Modifications

| Compound ID | R1 (at position 3) | R2 (at position 5) | Relative Activity (%) |

| 1 | Isopropyl | Methylthio | 100 |

| 2 | Ethyl | Methylthio | 85 |

| 3 | n-Propyl | Methylthio | 95 |

| 4 | tert-Butyl | Methylthio | 60 |

| 5 | Isopropyl | Ethylthio | 110 |

| 6 | Isopropyl | n-Propylthio | 125 |

| 7 | Isopropyl | Isopropylthio | 90 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR.

Introduction of Chirality at the Isopropyl Center

The isopropyl group is achiral. However, replacing it with a chiral substituent, such as a sec-butyl group, introduces a stereocenter. This allows for the investigation of stereoselectivity in the ligand-target interaction. The differential binding affinities of the resulting enantiomers can provide critical information about the three-dimensional arrangement of the binding pocket.

If the biological target possesses a chiral environment, it is likely that one enantiomer will exhibit significantly higher activity than the other. This is because one enantiomer will have a more favorable spatial orientation for optimal interaction with the target. For example, if the (S)-enantiomer of a 3-(sec-butyl)-5-(methylthio)benzoic acid analogue shows higher potency, it would suggest a specific orientation of the alkyl group is preferred for binding.

Table 2: Illustrative Activity Data for Chiral Analogues

| Compound ID | Chirality at the Alkyl Center (Position 3) | Relative Activity (%) |

| 8 | (R)-sec-butyl | 70 |

| 9 | (S)-sec-butyl | 150 |

| 10 | racemic-sec-butyl | 110 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of stereoselectivity in SAR.

In Silico Approaches for SAR Elucidation

Computational methods are invaluable tools in modern drug discovery, enabling the rapid assessment of large numbers of virtual compounds and providing insights into the molecular basis of their activity. These in silico approaches can guide the synthesis of new analogues and help to refine the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties), a predictive model can be developed.

For a series of this compound derivatives, a QSAR model could be built using descriptors such as logP (lipophilicity), molecular weight, molar refractivity, and electronic parameters like Hammett constants. Such a model could predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

In the case of this compound derivatives, docking studies could reveal how the isopropyl and methylthio groups fit into the binding pocket of a target enzyme or receptor. For example, the sulfur atom of the methylthio group might act as a hydrogen bond acceptor, while the isopropyl group could be situated in a hydrophobic sub-pocket. These insights are crucial for understanding the SAR at a molecular level and for designing new analogues with improved binding characteristics.

Computational Design of Novel Analogues

The insights gained from SAR studies and molecular modeling can be leveraged for the computational design of novel analogues with potentially enhanced activity. nih.gov By identifying the key pharmacophoric features and the desired physicochemical properties, new molecular scaffolds can be designed and evaluated in silico.

For instance, if docking studies suggest that a larger hydrophobic group is tolerated at the 3-position, new analogues with different alkyl or aryl substituents could be computationally designed and their binding affinities predicted. This iterative process of design, virtual screening, and subsequent synthesis can significantly accelerate the discovery of more potent and selective compounds based on the this compound scaffold.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry Approaches

Current synthetic strategies for molecules sharing structural similarities, such as methylthio-benzoic acids and isopropyl benzoic acids, often rely on traditional methods. For instance, the synthesis of methylthio-benzoic acid can be achieved through the reaction of a chlorobenzonitrile with sodium methylmercaptide, followed by hydrolysis google.com. Another route involves the methylation of a mercaptobenzoic acid chemicalbook.com. The synthesis of isopropyl benzoic acid can start from natural products like β-pinene google.com.

Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic pathways. These "green chemistry" approaches could include:

Biocatalysis and Enzyme-Mediated Synthesis: Utilizing enzymes to catalyze specific steps could lead to higher yields, fewer byproducts, and milder reaction conditions compared to traditional chemical synthesis chemscene.com.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, minimizing waste and improving efficiency.

Use of Renewable Feedstocks: Investigating synthetic routes that begin with renewable resources, potentially inspired by the synthesis of p-isopropyl benzoic acid from the natural product β-pinene, would align with sustainability goals google.com.

Catalytic C-H Activation: Developing methods to directly introduce the isopropyl or methylthio groups onto the benzoic acid core via C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

| Approach | Description | Potential Advantages | Example Precedent |

|---|---|---|---|

| Traditional Synthesis | Multi-step processes involving functional group interconversions, often using stoichiometric reagents. | Well-established and reliable. | Synthesis from chlorobenzonitrile or mercaptobenzoic acid. google.comchemicalbook.com |

| Enzyme-Mediated Synthesis | Use of enzymes as catalysts for specific transformations. | High selectivity, mild conditions, reduced waste. chemscene.com | Enzymatic synthesis of specialty chemicals. chemscene.com |

| Renewable Feedstocks | Utilizing starting materials derived from natural, renewable sources. | Sustainability, reduced reliance on petrochemicals. | Synthesis of p-isopropyl benzoic acid from β-pinene. google.com |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | High atom economy, fewer synthetic steps. | General advancements in organometallic catalysis. |

Advanced Spectroscopic and Analytical Method Development

Thorough characterization is fundamental to understanding the properties and behavior of 3-Isopropyl-5-(methylthio)benzoic acid. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation chemicalbook.comspectrabase.com, future research will benefit from the application of more advanced methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary for precise mass determination and formula confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be vital for purity assessment, reaction monitoring, and potentially for metabolic or degradation studies.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive proof of the three-dimensional structure and packing in the solid state, offering insights into intermolecular interactions.

Solution-State Association Studies: Employing techniques like variable concentration NMR and FTIR, as has been done for other substituted benzoic acids, could reveal information about self-association and dimer formation in different solvents, which is critical for understanding its behavior in solution. ucl.ac.ukacs.org

Expansion of Computational Modeling in Predicting Reactivity and Interactions

Computational chemistry offers a powerful, predictive lens through which to study this compound. Existing studies on related benzoic acid derivatives have successfully used computational models to predict a range of properties. nih.govscielo.org.za This foundation can be extended to the target molecule.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometry, vibrational frequencies (for comparison with FTIR data), electronic properties (such as orbital energies and charge distribution), and reaction energetics. This can help in understanding the molecule's reactivity and spectral characteristics. scielo.org.za

Quantitative Structure-Activity Relationship (QSAR): By calculating various molecular descriptors (e.g., LogP, topological polar surface area (TPSA), electronic parameters), QSAR models can be developed to predict the potential biological activity or toxicity of the compound and its derivatives. chemscene.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or potential biological targets like proteins or membranes. ucl.ac.uk

| Computational Method | Predicted Properties / Applications | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | pKa, antioxidant activity, electronic structure. scielo.org.za | Predicting acidity, redox potential of the thioether, and sites of reactivity. |

| Molecular Orbital / Empirical Methods | Steric and electronic properties, metabolic fate. nih.gov | Understanding how the isopropyl and methylthio groups influence metabolism. |

| Molecular Dynamics (MD) Simulations | Solution-state behavior, self-association. ucl.ac.uk | Modeling interactions with solvents and potential biological macromolecules. |

Exploration of this compound Derivatives in New Research Areas

The true potential of this compound may lie in its derivatives, which could be tailored for specific applications in diverse fields. The thioether linkage, in particular, offers a versatile handle for further functionalization or for imparting specific properties.

Medicinal Chemistry: Benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, and anti-hyperlipidemic effects. nih.govijarsct.co.in The thioether moiety is present in various bioactive molecules. researchgate.net Derivatives of this compound could be synthesized and screened for potential therapeutic applications. For example, related thiolalkyl benzoic acids have been studied as enzyme inhibitors for treating neurological disorders google.com.

Materials Science: The thioether group is redox-active and can be oxidized to sulfoxide (B87167) and sulfone, which would dramatically alter the electronic properties and polarity of the molecule. This feature could be exploited in the design of novel polymers, where the benzoic acid moiety serves as a monomer. Such materials could have tunable properties for applications in electronics or as responsive materials . Thioether-containing compounds are also used in the development of UV-curable resins researchgate.net.

Chemical Biology: The unique structure could be incorporated into chemical probes. For instance, the benzoic acid could be functionalized with fluorescent tags or reactive groups. These probes could be used to study biological processes or to identify protein targets within a cell. The thioether could also act as a coordination site for metal ions, suggesting applications in sensor development.

Q & A

Q. What are the optimal synthetic routes for 3-isopropyl-5-(methylthio)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step synthesis strategy is recommended. First, introduce the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a benzoic acid precursor. Second, perform thioetherification using methyl disulfide or a methylthiolating agent (e.g., NaSCH₃) under controlled pH (pH 7–9) to avoid undesired oxidation . Yield optimization requires monitoring reaction temperature (60–80°C for alkylation, 25–40°C for thioetherification) and solvent selection (e.g., dichloromethane for alkylation, DMF for thiolation). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity (>98%) and NMR (¹H and ¹³C) to confirm substitution patterns. Key NMR signals include:

- ¹H : δ 1.25–1.30 (isopropyl CH₃), δ 2.45 (methylthio SCH₃), δ 12.5 (carboxylic acid COOH, broad).

- ¹³C : δ 176.5 (COOH), δ 35.2 (isopropyl CH), δ 15.8 (SCH₃).

Cross-validate with FT-IR (stretching at 1680 cm⁻¹ for COOH, 2550 cm⁻¹ for S-CH₃) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation.

- Ventilation : Use fume hoods to mitigate inhalation risks (dust or vapors).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (methylthio groups are oxidation-sensitive).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites. For example:

- The carboxylic acid group acts as a hydrogen-bond donor (pKa ~4.2), influencing coordination with metal catalysts.

- Methylthio substituents enhance electron density at the benzene ring, favoring electrophilic substitution at the para position.

Software like Gaussian or ORCA can simulate transition states for reactions such as Suzuki-Miyaura coupling .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 120 ± 5 | 25 |

| Ethanol | 45 ± 3 | 25 |

| Water | <1 | 25 |

| Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions. Discrepancies may arise from impurities or polymorphic forms; address via recrystallization and XRD analysis . |

Q. How does the methylthio group influence the environmental persistence of this compound in soil systems?

- Methodological Answer : Design microcosm experiments to assess biodegradation:

- Incubate soil samples (pH 6.5–7.5) with the compound at 25°C.

- Monitor degradation via LC-MS/MS and quantify metabolites (e.g., sulfoxide/sulfone derivatives).

The methylthio group slows degradation (half-life ~60 days vs. ~20 days for non-thio analogs) due to sulfur’s electron-donating effects, which reduce microbial oxidation rates .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD) with immobilized proteins. For enzyme inhibition assays:

- Pre-incubate the compound with target enzymes (e.g., cyclooxygenase-2) in buffer (pH 7.4).

- Quantify inhibition via fluorescence-based substrates (e.g., Scopoletin for peroxidase activity).

Compare IC₅₀ values with structurally related benzoic acid derivatives to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.